molecular formula C13H10ClF B14041022 4-Chloro-2-fluoro-4'-methyl-1,1'-biphenyl

4-Chloro-2-fluoro-4'-methyl-1,1'-biphenyl

Katalognummer: B14041022
Molekulargewicht: 220.67 g/mol
InChI-Schlüssel: SQEXSFPJLSENPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10ClF. It is a biphenyl derivative, characterized by the presence of chlorine, fluorine, and methyl substituents on the biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl can be achieved through several methods, including:

Industrial Production Methods

Industrial production of 4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing by-product formation.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The presence of chlorine and fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:

Wirkmechanismus

The mechanism by which 4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl exerts its effects involves interactions with specific molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The pathways involved in these interactions are often studied using computational chemistry and experimental techniques to elucidate the compound’s behavior at the molecular level .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:

The unique combination of chlorine, fluorine, and methyl substituents in 4-Chloro-2-fluoro-4’-methyl-1,1’-biphenyl makes it distinct from other biphenyl derivatives, providing unique reactivity and applications in various fields.

Eigenschaften

Molekularformel

C13H10ClF

Molekulargewicht

220.67 g/mol

IUPAC-Name

4-chloro-2-fluoro-1-(4-methylphenyl)benzene

InChI

InChI=1S/C13H10ClF/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13(12)15/h2-8H,1H3

InChI-Schlüssel

SQEXSFPJLSENPR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.